![molecular formula C15H17N3O4 B6353483 4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214042-96-2](/img/structure/B6353483.png)
4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
The compound “4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a type of heterocyclic compound . This core is substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a planar imidazo[4,5-c]pyridine core, with a 2,4-dimethoxyphenyl group and a carboxylic acid group attached to it .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, boronic acids and esters, which are structurally similar to the 2,4-dimethoxyphenyl group in this compound, are known to undergo Suzuki–Miyaura coupling reactions .Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been studied for its potential applications in a variety of scientific research areas. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which could make it useful in the development of new drugs. Additionally, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which could make it useful in the study of Alzheimer’s disease and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is still not fully understood. However, it is believed to act by binding to certain proteins in the body, such as acetylcholinesterase, and inhibiting their activity. Additionally, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which could be due to its ability to interact with various cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which could make it useful in the development of new drugs. Additionally, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which could make it useful in the study of Alzheimer’s disease and other neurological disorders. It has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which could make it useful in the study of cardiovascular disease and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in lab experiments is its low cost and availability. Additionally, it is a small molecule compound, which makes it easier to work with in the lab. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for 4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. One potential direction is to further investigate its potential applications in drug development, cancer research, and other areas of scientific research. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective and specific inhibitors of acetylcholinesterase. Finally, further research could be conducted to investigate its potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Synthesis Methods
4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be synthesized by a two-step reaction involving the condensation of 2,4-dimethoxyphenylhydrazine and 2-cyano-3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. In the first step, the 2,4-dimethoxyphenylhydrazine is reacted with the 2-cyano-3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate compound. In the second step, the intermediate compound is then reacted with acetic anhydride in the presence of pyridine to form the desired product, this compound.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-8-3-4-9(12(5-8)22-2)13-14-10(16-7-17-14)6-11(18-13)15(19)20/h3-5,7,11,13,18H,6H2,1-2H3,(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYKLYIOUFPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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